3-[(4-Fluorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole
Description
3-[(4-Fluorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole is a heterocyclic compound featuring a triazole core substituted with:
- A 4-fluorobenzylthio group at position 3,
- A 2-furylmethyl group at position 4,
- A 4-pyridyl group at position 3.
This compound belongs to the 1,2,4-triazole class, known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties . Its molecular formula is C₁₉H₁₆FN₅OS, with a molecular weight of 393.43 g/mol. The fluorophenyl and pyridyl groups enhance lipophilicity and receptor-binding capabilities, while the furylmethyl moiety contributes to its unique reactivity .
Properties
Molecular Formula |
C19H15FN4OS |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[5-[(4-fluorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C19H15FN4OS/c20-16-5-3-14(4-6-16)13-26-19-23-22-18(15-7-9-21-10-8-15)24(19)12-17-2-1-11-25-17/h1-11H,12-13H2 |
InChI Key |
QOTPMBKNQLZRQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC3=CC=C(C=C3)F)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzyl chloride with sodium thiolate to form 4-fluorobenzyl thiol. This intermediate is then reacted with 2-furylmethyl bromide in the presence of a base to yield the corresponding thioether. The final step involves the cyclization of this intermediate with 4-pyridylhydrazine and triethyl orthoformate under acidic conditions to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[(4-Fluorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Fluorophenyl Substituents
a) 3-[(3-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole
- Key Differences :
- Fluorine substitution at the 3-position of the phenyl ring (vs. 4-position in the target compound).
- A 4-methylphenyl group replaces the 2-furylmethyl substituent.
- The methylphenyl group increases hydrophobicity, which may enhance membrane permeability but reduce solubility .
b) 4-(4-Fluorophenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
- Key Differences: Replaces the furylmethyl group with a morpholinosulfonylphenyl substituent. Contains a thiol (-SH) group instead of a methylthio (-SMe) group.
- The thiol group enhances reactivity in redox reactions, making this compound more prone to oxidation than the target compound .
Analogues with Pyridyl and Heteroaromatic Substituents
a) 3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole
- Key Differences :
- Substitutes the 4-fluorophenyl group with a 2,6-dichlorophenyl moiety.
- Replaces the furylmethyl group with a methyl group.
- Simplified methyl substitution reduces synthetic complexity but may lower selectivity .
b) 3-(Benzylthio)-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole
- Key Differences :
- A benzylthio group replaces the 4-fluorobenzylthio group.
- The 4-pyridyl group is absent; instead, a 4-chlorophenyl group is present.
- Chlorophenyl substitution enhances antimicrobial activity but may introduce toxicity concerns .
Compounds with Thiophene or Furan-Based Substituents
a) 4-Allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- Key Differences: Substitutes the furylmethyl group with a (3-chloro-4-fluorophenoxy)methyl chain. Contains an allyl group instead of the pyridyl substituent.
- Allyl groups may participate in Michael addition reactions, offering a pathway for prodrug design .
b) 4-(Furan-2-ylmethyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
- Key Differences: Shares the furan-2-ylmethyl substituent but adds a morpholinosulfonylphenyl group. Lacks the pyridyl and fluorophenyl groups.
- Impact: The morpholinosulfonyl group improves water solubility, addressing a common limitation of furan-containing triazoles . Absence of fluorophenyl reduces metabolic stability in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
